ETHYL 2-[(2-{[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-[(2-{[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core, a pyridyl group, and a furan ring, among other functional groups. Its multifaceted structure allows it to participate in various chemical reactions and makes it a valuable compound in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-{[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Pyridyl Group: This step often involves nucleophilic substitution reactions.
Attachment of the Furan Ring: This can be done through coupling reactions.
Final Assembly: The final product is obtained by esterification and amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process would also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-{[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.
Scientific Research Applications
ETHYL 2-[(2-{[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-{[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-CYANO-3-(5-(2-ETHOXYPHENYL)-2-FURYL)-2-PROPENOATE
- ETHYL 2-CYANO-3-(5-(4-METHOXYPHENYL)-2-FURYL)-2-PROPENOATE
- ETHYL 2-CYANO-3-(4-(4-METHOXYPHENYL)-2-THIENYL)-2-PROPENOATE
Uniqueness
ETHYL 2-[(2-{[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and its ability to participate in a wide range of chemical reactions
Properties
IUPAC Name |
ethyl 2-[[2-[3-cyano-4-(furan-2-yl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N3O4S2/c1-3-34-24(33)21-14-7-6-13(2)9-18(14)37-23(21)31-20(32)12-36-22-16(11-29)15(17-5-4-8-35-17)10-19(30-22)25(26,27)28/h4-5,8,10,13H,3,6-7,9,12H2,1-2H3,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKGFDRWVLECJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=C(C(=CC(=N3)C(F)(F)F)C4=CC=CO4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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